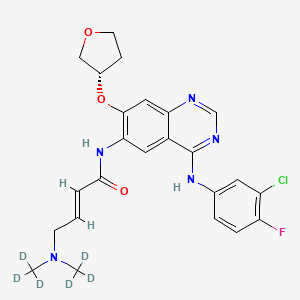
Afatinib-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Afatinib-d6 ist eine deuterierte Form von Afatinib, einem irreversiblen Inhibitor der ErbB-Familie von Tyrosinkinasen. Es wird hauptsächlich zur Behandlung von nicht-kleinzelligem Lungenkrebs (NSCLC) mit spezifischen Mutationen des epidermalen Wachstumsfaktors (EGFR) eingesetzt. Die deuterierte Version, this compound, wird in pharmakokinetischen Studien verwendet, um das Verhalten des Arzneimittels im Körper zu verstehen.
Wirkmechanismus
Target of Action
Afatinib-d6, also known as Afatinib D6, primarily targets the ErbB family of proteins, which includes the epidermal growth factor receptor (EGFR), human EGFRs (HER) 2, and HER4 . These proteins play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
This compound acts as a tyrosine kinase inhibitor. It covalently binds to the kinase domains of its targets (EGFR, HER2, and HER4) and irreversibly inhibits their tyrosine kinase autophosphorylation . This irreversible inhibition results in the downregulation of ErbB signaling, thereby disrupting the proliferation and survival of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ErbB signaling pathway. By inhibiting the tyrosine kinase activity of EGFR, HER2, and HER4, this compound disrupts the downstream signaling events that lead to cell proliferation and survival . Additionally, this compound has been shown to suppress CD8+ T lymphocyte proliferation by targeting CAD, a key enzyme of de novo pyrimidine biosynthesis .
Pharmacokinetics
This compound exhibits time-independent pharmacokinetic characteristics. After oral administration, maximum plasma concentrations of this compound are reached approximately 2–5 hours post-dose . The drug is predominantly excreted unchanged in the feces, with approximately 5% excreted in urine . The effective elimination half-life is approximately 37 hours . Factors such as sex, body weight, and renal function can influence the exposure to this compound .
Result of Action
The molecular effect of this compound is the disruption of the ErbB signaling pathway, leading to the inhibition of cell proliferation and survival . On a cellular level, this compound reduces tumor-infiltrating lymphocyte numbers and inhibits CD8+ T lymphocyte proliferation . It has also been observed to reduce average speed in certain cell lines and induce apoptosis .
Action Environment
Environmental factors such as food intake can influence the action of this compound. Food has been shown to reduce total exposure to the drug . Furthermore, concomitant treatment with potent inhibitors or inducers of the P-glycoprotein transporter can affect the pharmacokinetics of this compound .
Biochemische Analyse
Biochemical Properties
Afatinib-d6 interacts with several enzymes, proteins, and other biomolecules. It covalently binds to the kinase domains of EGFR, HER2, and HER4 . This binding results in irreversible inhibition of tyrosine kinase autophosphorylation , a critical step in the activation of these receptors and subsequent downstream signaling pathways.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It suppresses CD8+ T lymphocyte proliferation and reduces cell viability in multiple established cell lines . This compound also activates apoptosis and cell cycle arrest in these cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It covalently binds to the kinase domains of EGFR, HER2, and HER4 , leading to irreversible inhibition of tyrosine kinase autophosphorylation . This binding interaction inhibits the activation of these receptors and disrupts downstream signaling pathways.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that early this compound treatment inhibits CD8+ T lymphocyte proliferation, but their proliferation unexpectedly rebounds following long-term treatment . This suggests a transient immunomodulatory effect of this compound on CD8+ T lymphocytes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, 30 mg this compound could be safely administered as an add-on to 80% of standard dose gemcitabine/cisplatin
Metabolic Pathways
This compound is involved in several metabolic pathways. Its metabolism is minimal, with unchanged drug predominantly excreted in the faeces and approximately 5% in urine . Apart from the parent drug this compound, the major circulation species in human plasma are the covalently bound adducts to plasma protein .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is well absorbed, with maximum plasma concentration attained at 2–5 h . Concomitant treatment with potent inhibitors or inducers of the P-glycoprotein transporter can affect the pharmacokinetics of this compound .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Afatinib-d6 wird durch einen mehrstufigen Prozess synthetisiert, der mehrere Schlüsselreaktionen beinhaltet. Die Synthese beginnt mit 4-Fluor-2-aminobenzoesäure, die einer Cyclisierung, Nitrierung, Substitution, Reduktion, Kondensation und Salifizierung unterzogen wird . Der Prozess beinhaltet die Verwendung verschiedener Reagenzien und Katalysatoren, um das gewünschte Produkt mit hoher Ausbeute und Reinheit zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet die Optimierung des Synthesewegs, um Skalierbarkeit und Kosteneffizienz zu gewährleisten. Der Prozess umfasst die sorgfältige Auswahl von Ausgangsmaterialien, Reaktionsbedingungen und Reinigungsmethoden, um ein hochwertiges Produkt zu erhalten, das für pharmazeutische Zwecke geeignet ist .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Afatinib-d6 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei der Synthese und den Reaktionen von this compound verwendet werden, sind:
N,N-Dimethylformamid-dimethylacetal: Wird in Kondensationsreaktionen verwendet.
Ammoniumacetat und Acetonitril: Wird in Reinigungsprozessen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen verschiedene Zwischenprodukte und die endgültige deuterierte Verbindung, die für pharmakokinetische Studien verwendet wird .
Wissenschaftliche Forschungsanwendungen
Afatinib-d6 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird zur Untersuchung von Reaktionsmechanismen und zur Entwicklung neuer Synthesemethoden verwendet.
Biologie: Wird verwendet, um die biologischen Wirkungen deuterierter Verbindungen zu untersuchen.
Medizin: Wird in pharmakokinetischen Studien verwendet, um das Verhalten des Arzneimittels im Körper zu verstehen und die Arzneimittelentwicklung zu verbessern.
Industrie: Wird bei der Entwicklung neuer Pharmazeutika und der Optimierung von Produktionsprozessen eingesetzt
Wirkmechanismus
This compound übt seine Wirkung aus, indem es kovalent an die Kinasedomänen von EGFR, HER2 und HER4 bindet, was zu einer irreversiblen Hemmung der Tyrosinkinase-Autophosphorylierung führt. Diese Hemmung blockiert die Signalwege, die am Zellwachstum und der Zellproliferation beteiligt sind, was zur Unterdrückung des Tumorwachstums führt .
Vergleich Mit ähnlichen Verbindungen
Afatinib-d6 wird mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:
Osimertinib: Ein weiterer EGFR-Inhibitor, der zur Behandlung von NSCLC eingesetzt wird.
Gefitinib und Erlotinib: EGFR-Inhibitoren der ersten Generation.
Ähnliche Verbindungen umfassen:
- Osimertinib
- Gefitinib
- Erlotinib
This compound ist einzigartig aufgrund seiner irreversiblen Bindung an mehrere Mitglieder der ErbB-Familie und seiner Verwendung in pharmakokinetischen Studien, um die Arzneimittelentwicklung und -wirksamkeit zu verbessern .
Eigenschaften
IUPAC Name |
(E)-4-[bis(trideuteriomethyl)amino]-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXXDDBFHOBEHA-VCXSEIMGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why was Afatinib-d6 used in this study focusing on Lorlatinib?
A: this compound was used as an internal standard (IS) in this study []. Internal standards are crucial in analytical chemistry, especially in quantitative analysis using techniques like LC-MS/MS.
Q2: How does this compound function as an internal standard in this context?
A: A known amount of this compound was added to the mouse serum and tissue samples before processing []. Because it's chemically similar to Lorlatinib but distinguishable by mass spectrometry, this compound's signal serves as a reference point. By comparing the signal of Lorlatinib to that of this compound, researchers can accurately determine the concentration of Lorlatinib in the samples while minimizing the impact of potential variations during sample preparation and analysis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
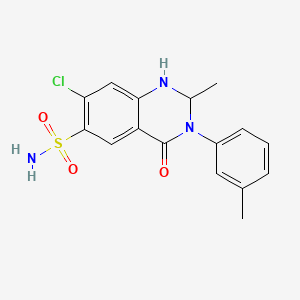
![1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/new.no-structure.jpg)
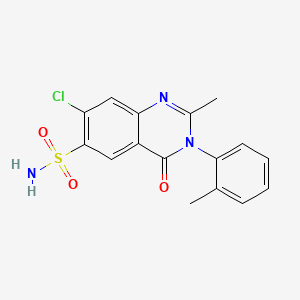
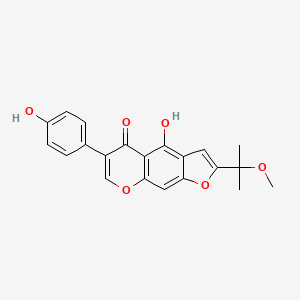
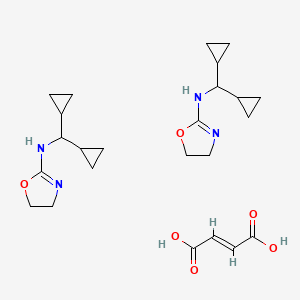
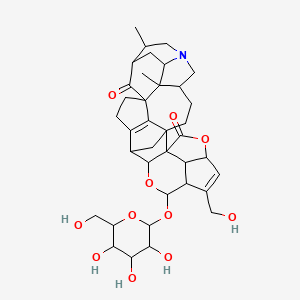
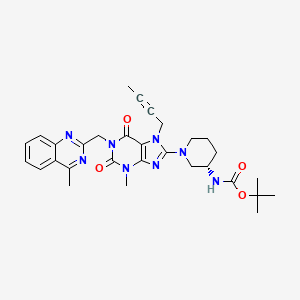
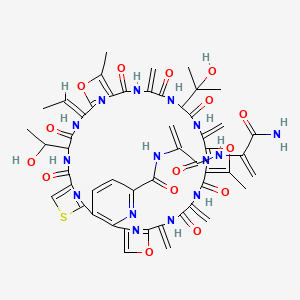
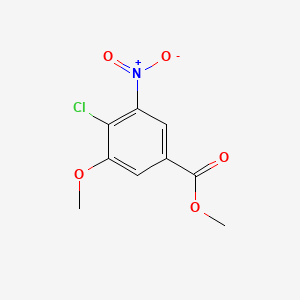
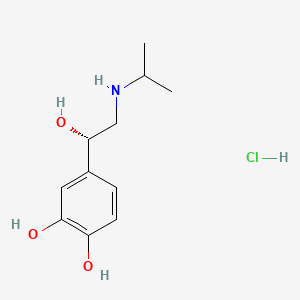
![3-hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one](/img/structure/B580119.png)
